molecular formula C6H2I4 B14073663 1,2,3,5-Tetraiodobenzene CAS No. 634-92-4

1,2,3,5-Tetraiodobenzene

Cat. No.: B14073663
CAS No.: 634-92-4
M. Wt: 581.70 g/mol
InChI Key: PPWNVLCSCOYKMQ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetraiodobenzene is an organic compound with the molecular formula C6H2I4. It is a tetraiodinated derivative of benzene, where four iodine atoms are substituted at the 1, 2, 3, and 5 positions on the benzene ring. This compound is known for its high molecular weight and significant iodine content, making it a valuable reagent in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraiodobenzene can be synthesized through multiple synthetic routes. One common method involves the iodination of benzene derivatives using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetraiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,5-Tetraiodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetraiodobenzene involves its ability to participate in various chemical reactions due to the presence of multiple iodine atoms. These iodine atoms can act as electrophilic centers, facilitating nucleophilic substitution reactions. Additionally, the compound’s high iodine content makes it suitable for radiolabeling, where it can be incorporated into biological molecules for imaging and diagnostic purposes .

Comparison with Similar Compounds

Uniqueness: 1,2,3,5-Tetraiodobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The arrangement of iodine atoms influences the compound’s electronic structure and steric effects, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

634-92-4

Molecular Formula

C6H2I4

Molecular Weight

581.70 g/mol

IUPAC Name

1,2,3,5-tetraiodobenzene

InChI

InChI=1S/C6H2I4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H

InChI Key

PPWNVLCSCOYKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)I)I)I

Origin of Product

United States

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